molecular formula C15H20O3 B12582621 Cyclohexanecarboxylic acid, (4-methoxyphenyl)methyl ester CAS No. 648857-97-0

Cyclohexanecarboxylic acid, (4-methoxyphenyl)methyl ester

Cat. No.: B12582621
CAS No.: 648857-97-0
M. Wt: 248.32 g/mol
InChI Key: KKZBAVKSMGPTCA-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid, (4-methoxyphenyl)methyl ester is an organic compound with the molecular formula C₁₄H₁₈O₃ and a molecular weight of 234.2909 g/mol . This compound is a derivative of cyclohexanecarboxylic acid, where the carboxylic acid group is esterified with a (4-methoxyphenyl)methyl group. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexanecarboxylic acid, (4-methoxyphenyl)methyl ester typically involves the esterification of cyclohexanecarboxylic acid with (4-methoxyphenyl)methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, (4-methoxyphenyl)methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexanecarboxylic acid, (4-methoxyphenyl)methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic acid, (4-methoxyphenyl)methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with various enzymes and receptors in biological systems. The methoxy group on the phenyl ring may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexanecarboxylic acid, (4-methoxyphenyl)methyl ester is unique due to the presence of both the cyclohexane ring and the (4-methoxyphenyl)methyl ester group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

648857-97-0

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(4-methoxyphenyl)methyl cyclohexanecarboxylate

InChI

InChI=1S/C15H20O3/c1-17-14-9-7-12(8-10-14)11-18-15(16)13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3

InChI Key

KKZBAVKSMGPTCA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)C2CCCCC2

Origin of Product

United States

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